molecular formula C10H13F3N2O2S B2630808 Tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate CAS No. 2248404-04-6

Tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2630808
CAS No.: 2248404-04-6
M. Wt: 282.28
InChI Key: ZGEGYQHJYWIFSW-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoroethyl group and the tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting thiourea with 2-bromo-1,1,1-trifluoroethane under basic conditions can yield the thiazole core.

  • Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution. For example, the thiazole derivative can be treated with ammonia or an amine under suitable conditions to replace a leaving group with an amino group.

  • Esterification: : The carboxylic acid group on the thiazole ring can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives under strong oxidizing conditions.

    Reduction: The trifluoroethyl group is relatively stable, but the thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Nitro-thiazole derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Amides, secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a potential candidate for drug development targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials science. Its stability and reactivity make it suitable for creating new materials with desired properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its electron-withdrawing properties, which can influence the compound’s overall pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate: can be compared with other thiazole derivatives such as:

Uniqueness

The tert-butyl ester group in this compound provides increased lipophilicity and steric bulk compared to other esters like methyl or ethyl. This can influence the compound’s solubility, stability, and interaction with biological targets, making it unique among similar compounds.

Properties

IUPAC Name

tert-butyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c1-9(2,3)17-8(16)6-7(14)18-5(15-6)4-10(11,12)13/h4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGYQHJYWIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=N1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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